8-Bromo-5-chlorochroman-4-amine
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Overview
Description
8-Bromo-5-chlorochroman-4-amine is a heterocyclic compound that features a chroman ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chlorochroman-4-amine typically involves the bromination and chlorination of chroman derivatives. One common method includes the bromination of 5-chlorochroman-4-amine using bromine in the presence of a suitable solvent like chloroform . The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized for large-scale production to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-chlorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce various substituted chroman-4-amines .
Scientific Research Applications
8-Bromo-5-chlorochroman-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8-Bromo-5-chlorochroman-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chroman-4-one: A closely related compound with similar structural features but different substituents.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated and chlorinated compound with distinct chemical properties.
Uniqueness: 8-Bromo-5-chlorochroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the chroman ring makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9BrClNO |
---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
8-bromo-5-chloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrClNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2 |
InChI Key |
UTUZIHAHMQJCTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1N)Cl)Br |
Origin of Product |
United States |
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